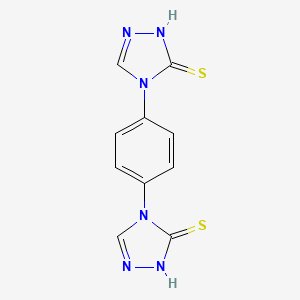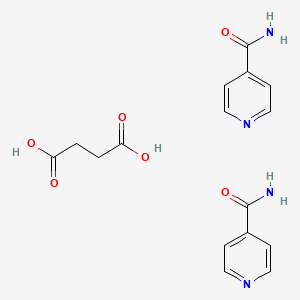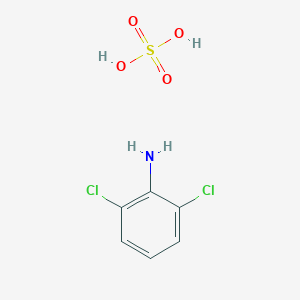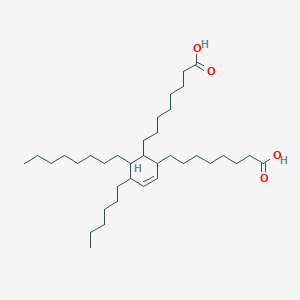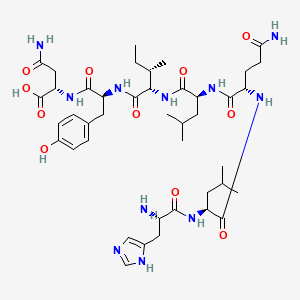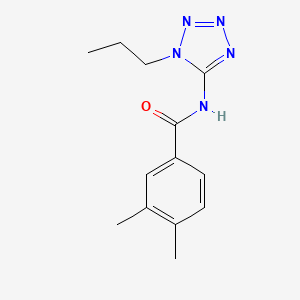![molecular formula C12H6BrF6NO2S2 B12589492 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- CAS No. 646039-71-6](/img/structure/B12589492.png)
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is a complex organic compound known for its unique chemical structure and properties This compound features a thiophene ring, a sulfonamide group, and a bromine atom, along with a phenyl ring substituted with trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the introduction of the bromine atom and trifluoromethyl groups. Common synthetic routes may include:
Formation of Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.
Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and catalysts, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
科学研究应用
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.
相似化合物的比较
Similar Compounds
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Thiophenesulfonamide, N-[3,5-dimethylphenyl]-5-bromo-: Contains methyl groups instead of trifluoromethyl groups, which can influence its chemical and biological properties.
Uniqueness
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is unique due to the combination of its structural features, including the thiophene ring, sulfonamide group, bromine atom, and trifluoromethyl groups
属性
CAS 编号 |
646039-71-6 |
|---|---|
分子式 |
C12H6BrF6NO2S2 |
分子量 |
454.2 g/mol |
IUPAC 名称 |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
InChI 键 |
DMCHOEYLGXLGOM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
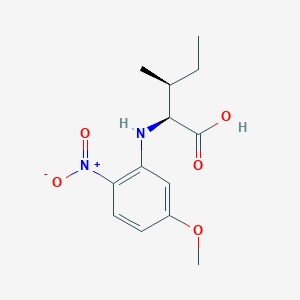
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)

![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)
